2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide
Description
2-(3-Acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide is a synthetic indole derivative characterized by a 3-acetyl-substituted indole core linked via an acetamide bridge to a 4-chlorobenzyl group.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13(23)17-11-22(18-5-3-2-4-16(17)18)12-19(24)21-10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSNABWMSONIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The indole core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
N-Benzylation: The acetylated indole is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the indole core or the acetyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole core may lead to the formation of indole-2,3-diones, while reduction of the acetyl group may yield 3-(1-hydroxyethyl)-1H-indole derivatives.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorobenzyl)acetamide would depend on its specific biological target. Potential molecular targets may include enzymes, receptors, and ion channels. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds in the evidence differ in three key regions: (1) indole ring substituents, (2) acetamide side chains, and (3) aromatic substituents. Below is a detailed comparison based on physicochemical properties, synthetic yields, and functional group variations.
Substituents on the Indole Ring
The 3-acetyl group in the target compound contrasts with other indole derivatives:
- : Compounds 10j–10m feature a 5-methoxy-2-methylindole core with a 4-chlorobenzoyl group.
- : Hydroxyacetamide derivatives (e.g., 1a–1g) include a hydroxyl group on the acetamide bridge, increasing hydrogen-bonding capacity compared to the acetylated indole in the target compound .
- : A hydroxymethylpropyl side chain on the acetamide highlights how polar substituents can modulate pharmacokinetics, whereas the 3-acetyl group may balance hydrophobicity and polarity .
Acetamide Side Chain Variations
- Sulfonamide vs. Acetamide : Compounds like 31 ( ) and 39 ( ) incorporate sulfonamide groups instead of acetamide, introducing stronger electron-withdrawing effects and altered binding affinities .
- Thiadiazole Linkers: Compounds in and 9 use 1,3,4-thiadiazole or quinazolinone cores, which confer rigidity and distinct electronic profiles compared to the flexible acetamide bridge .
Aromatic Substituents
The 4-chlorobenzyl group in the target compound is compared to:
- 4-Fluorobenzyl ( ): Fluorine’s higher electronegativity may enhance metabolic stability but reduce steric bulk compared to chlorine .
- Pyridin-4-yl ( 1a, ): Heteroaromatic substituents introduce basicity and hydrogen-bonding sites, contrasting with the neutral chlorobenzyl group .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Functional Group Impact on Properties
Key Research Findings
- Synthetic Yields : Yields for analogous compounds vary widely (6–90.8%), influenced by steric hindrance and reactivity of substituents. For example, 10k ( ) has a 6% yield due to its naphthyl group, while 1g ( ) achieves 90.8% with a tert-butyl group .
- Solubility Trends : Hydroxyacetamide derivatives ( ) exhibit higher aqueous solubility than acetylated or sulfonamide analogs, critical for oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
